Ibrexafungerp is a novel antifungal compound classified as a triterpenoid and is the first oral glucan synthase inhibitor developed for the treatment of fungal infections. It was previously known as SCY-078 and is primarily indicated for conditions such as vulvovaginal candidiasis. The compound is notable for its ability to combat antifungal resistance, particularly against multi-drug resistant fungal pathogens, making it a significant addition to antifungal therapies .
Ibrexafungerp belongs to the class of glucan synthase inhibitors, specifically targeting the enzyme β-(1,3)-D-glucan synthase, which is crucial for the synthesis of β-(1,3)-D-glucan, a vital component of fungal cell walls. This mechanism is similar to that of echinocandins but distinguishes ibrexafungerp due to its oral bioavailability and favorable pharmacokinetic properties .
The synthesis of ibrexafungerp involves semi-synthetic modifications of enfumafungin, a natural product derived from fungi. This process enhances its oral bioavailability and pharmacokinetic properties. The initial steps typically include the extraction of enfumafungin followed by various chemical modifications to improve solubility and efficacy against target fungi .
The synthetic route may involve several key reactions, including esterification and functional group modifications that optimize the compound's interaction with the β-(1,3)-D-glucan synthase enzyme. The specific conditions and reagents used in these reactions are proprietary to SCYNEXIS Inc. but generally adhere to established organic synthesis protocols in medicinal chemistry .
Ibrexafungerp has a complex molecular structure characterized by its triterpenoid framework. The chemical formula is , and it features multiple hydroxyl groups and a unique side chain that contributes to its biological activity.
The molecular weight of ibrexafungerp is approximately 468.64 g/mol. Its structural attributes facilitate interaction with the β-(1,3)-D-glucan synthase enzyme, inhibiting its activity and disrupting fungal cell wall integrity .
Ibrexafungerp primarily undergoes metabolic transformations in the liver, where it is processed by cytochrome P450 enzymes. It acts as a reversible inhibitor of CYP2C8 and CYP3A4 but shows minimal drug-drug interactions at therapeutic doses .
The compound's stability in biological systems allows it to maintain effective concentrations over extended periods, which is crucial for achieving therapeutic outcomes in treating fungal infections. Studies indicate that ibrexafungerp maintains significant activity against various Candida species with minimum inhibitory concentrations ranging from 0.016 mg/L to 8 mg/L depending on the strain .
Ibrexafungerp exerts its antifungal effects by inhibiting β-(1,3)-D-glucan synthase, leading to compromised cell wall integrity in fungi. This inhibition results in increased permeability of the cell wall, ultimately causing cell lysis due to osmotic pressure imbalances. This mechanism is particularly effective against yeast-like fungi such as Candida species .
In vitro studies have shown that ibrexafungerp demonstrates increased potency at lower pH levels, which enhances its efficacy in acidic environments often found in infected tissues . The pharmacodynamic index indicates that higher exposure levels correlate with greater reductions in fungal burden .
Ibrexafungerp is a white to off-white powder with good solubility characteristics at lower pH levels, which facilitates absorption in the gastrointestinal tract. Its lipophilic nature contributes to high protein binding rates (99.5% - 99.8%) across various species .
The compound exhibits stability under physiological conditions and shows favorable pharmacokinetics with an elimination half-life ranging from 7 to 9 hours in animal models. It has demonstrated good oral bioavailability (35% - 50%) across different species, supporting its clinical use as an oral antifungal agent .
Ibrexafungerp has been approved for clinical use in treating vulvovaginal candidiasis and shows promise for broader applications against other mycotic diseases, including multidrug-resistant infections and endemic mycoses. Its unique properties make it suitable for treating infections in patients who may not respond well to traditional antifungal therapies . Further research continues into its efficacy against emerging fungal pathogens and potential intravenous formulations for systemic infections .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3